molecular formula C17H18N2O2 B4504522 4-(4-morpholinyl)-N-phenylbenzamide

4-(4-morpholinyl)-N-phenylbenzamide

Cat. No.: B4504522
M. Wt: 282.34 g/mol
InChI Key: VMEUKHYSSHSWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pd-Catalyzed Benzylic C-H Amidation

A study by Hikawa et al. (2012) presents a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting a new pathway for constructing complex organic compounds that might include structures related to 4-(4-morpholinyl)-N-phenylbenzamide (Hikawa et al., 2012).

Antibiotic Activity Modulation

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound structurally similar to this compound. Their study provides insights into how such compounds can be used to combat multidrug-resistant strains of various microorganisms, indicating the potential for this compound to serve a similar function (Oliveira et al., 2015).

Gastroprokinetic Activity

Kalo et al. (1995) investigated compounds related to this compound for their gastroprokinetic activity. This study highlights the importance of the amide bond and the positioning of the morpholine ring for potent activity, suggesting that modifications to this compound could lead to effective gastroprokinetic agents (Kalo et al., 1995).

Acid and Basic Catalysis in Synthesis

Agnimonhan et al. (2014) conducted a comparative study of acid and basic catalysis under microwave assistance for the synthesis of thiobenzamides and derivatives. This research provides valuable insights into how different catalytic conditions can influence the synthesis of compounds like this compound, potentially leading to more efficient production methods (Agnimonhan et al., 2014).

Novel Crystalline Forms

Norman (2008) describes the discovery of specific crystalline forms of a compound structurally related to this compound. This study underscores the importance of crystalline forms in the development of pharmaceuticals, suggesting that exploring the crystalline forms of this compound could yield valuable pharmaceutical properties (Norman, 2008).

Properties

IUPAC Name

4-morpholin-4-yl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)19-10-12-21-13-11-19/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUKHYSSHSWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.